Home > Products > Screening Compounds P118221 > ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate -

ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Catalog Number: EVT-5568490
CAS Number:
Molecular Formula: C18H19N3O7S
Molecular Weight: 421.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 2-[(5Z)-5-(4-meth­oxy­benzyl­idene)-2,4-dioxo-1,3-thia­zolidin-3-yl]acetate []

Compound Description: This compound is a thiazolidinedione derivative featuring a 4-methoxybenzylidene substituent at the 5-position of the thiazolidinedione ring. The crystal structure of this compound reveals a nearly coplanar arrangement of the benzene and heterocyclic rings. []

Relevance:This compound shares a core structure with the target compound, ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate. Both compounds possess a thiazolidinedione ring substituted at the 5-position with a benzylidene group. The key difference lies in the substituents on this benzylidene moiety. While the target compound has a 4-(4-morpholinyl)-3-nitrobenzylidene group, this related compound has a simpler 4-methoxybenzylidene substituent. []

2. rac-tert-Butyl 2-{5-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methyl]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate []

Compound Description:This compound, existing as a racemate, is another thiazolidinedione derivative. It features a complex substituent at the 5-position of the thiazolidinedione ring. This substituent consists of a phenylmethyl group linked to a 2-[methyl(pyridin-2-yl)amino]ethoxy moiety through a para-substitution on the phenyl ring. The crystal structure highlights the non-planar nature of this molecule, with varying dihedral angles between the thiazolidine, benzene, and pyridine rings. []

N-(2-[4-[2,4-dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)- N-methylpentanamide (BP-1003) []

Compound Description: BP-1003 is a thiazolidinedione derivative designed as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This compound incorporates an α-lipoic acid moiety, specifically a 1,2-dithiolane ring, linked to the thiazolidinedione core through a phenoxy-ethyl-amide chain. BP-1003 and its derivatives exhibited potent activation of PPARγ, inhibiting human keratinocyte proliferation and interleukin-2 production. []

Relevance:Although BP-1003 differs significantly in overall structure from the target compound, ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, both compounds share the 2,4-dioxo-1,3-thiazolidin-5-yl core unit. The presence of this shared core structure within the context of PPARγ agonism, as demonstrated by BP-1003, highlights the potential for the target compound to also exhibit activity towards this nuclear receptor. []

5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one []

Compound Description: This compound represents a thiazolidinone derivative with a thiazol-2-ylimino group at the 2-position and a 3-nitrobenzylidene substituent at the 5-position. This particular compound displayed impressive anticonvulsant properties in both pentylenetetrazole-induced seizures and maximal electroshock seizure models. []

Relevance:This compound shares a close structural resemblance to ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate, with both containing the 3-nitrobenzylidene moiety. The primary difference lies in the substitution at the 2-position of the thiazolidinone ring. While the target compound features a 2,4-dioxo substitution, indicative of a thiazolidinedione ring, this related compound has a 2-imino-4-thiazolidinone structure. Despite this difference, the shared 3-nitrobenzylidene fragment suggests potential similarities in their pharmacological profiles, particularly considering the anticonvulsant activity of this related compound. []

3-(2-oxo-2H -benzopyran-6-yl)-2-(-2-oxo-2H -benzopyran-6-ylimino)-5-[1-(3-trifluoromethyl-phenyl)-methylidene]-thiazolidin-4-ones []

Compound Description: This class of compounds represents thiazolidinone derivatives incorporating two 2-oxo-2H-benzopyran (coumarin) moieties linked to the thiazolidinone ring through an imine bond at the 2-position. These compounds also feature a 1-(3-trifluoromethyl-phenyl)-methylidene substituent at the 5-position. The synthesis of these derivatives involved reacting 1,3-Bis-(2-oxo-2H -benzopyran-6-yl)-thioureas with ethyl bromoacetate followed by condensation with various substituted aromatic aldehydes. These compounds exhibited significant antibacterial activity. []

Relevance:This class of compounds, while structurally distinct from ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate in terms of the substituents at the 2- and 3-positions of the thiazolidinone ring, shares a common structural motif: the presence of an arylidene group at the 5-position. Both the target compound and this class of compounds feature a substituted aromatic ring attached to the thiazolidinone core through a double bond at the 5-position. This shared feature suggests potential similarities in their chemical reactivity and possibly some overlap in their biological activity profiles. []

Properties

Product Name

ethyl {(5E)-5-[4-(morpholin-4-yl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

IUPAC Name

ethyl 2-[(5E)-5-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Molecular Formula

C18H19N3O7S

Molecular Weight

421.4 g/mol

InChI

InChI=1S/C18H19N3O7S/c1-2-28-16(22)11-20-17(23)15(29-18(20)24)10-12-3-4-13(14(9-12)21(25)26)19-5-7-27-8-6-19/h3-4,9-10H,2,5-8,11H2,1H3/b15-10+

InChI Key

KYCWOGWZDXTGON-XNTDXEJSSA-N

SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])SC1=O

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])SC1=O

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])/SC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.